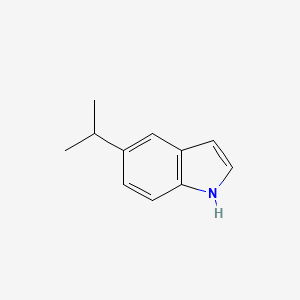

5-(1-Methylethyl)-1H-indole

概要

説明

5-(1-Methylethyl)-1H-indole, also known as 5-isopropyl-1H-indole, is a chemical compound with the molecular formula C11H13N . It has a molecular weight of 159.23 . The compound appears as a pale-yellow to yellow-brown solid .

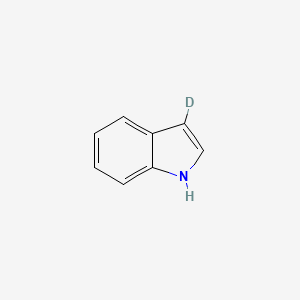

Molecular Structure Analysis

The molecular structure of this compound consists of an indole group substituted with an isopropyl group at the 5-position . The InChI code for this compound is 1S/C11H13N/c1-8(2)9-3-4-11-10(7-9)5-6-12-11/h3-8,12H,1-2H3 .科学的研究の応用

Alzheimer's Disease Treatment

5-(1-Methylethyl)-1H-indole derivatives show potential in treating cognitive disorders like Alzheimer's. SUVN-502, a derivative, is a serotonin 6 (5-HT6) receptor antagonist with high affinity and selectivity. It shows promise in enhancing cognitive functions when used in combination with other Alzheimer's medications (Nirogi et al., 2017).

Chemical Synthesis and Manufacturing

The compound has applications in chemical synthesis, as seen in the manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. This process has been optimized for large-scale production, indicating its significance in industrial chemical processes (Huang et al., 2010).

Nucleophilic Reactivities

Indoles, including this compound, are studied for their nucleophilic reactivities, which are crucial in various chemical reactions. This research aids in understanding and predicting the outcomes of chemical interactions involving indoles (Lakhdar et al., 2006).

Estrogen Antagonists

Indole derivatives, such as 1-(aminoalkyl)-2-phenylindoles, have been investigated for their role as estrogen antagonists. This research contributes to the development of nonsteroidal antiestrogens, potentially useful in treating estrogen-related conditions (von Angerer et al., 1990).

NMR Studies

This compound derivatives are subjects of NMR studies, which are crucial for understanding their molecular structures and properties. This information is vital for their application in various scientific and industrial contexts (Cruz-López et al., 2007).

Environmental Perturbation Studies

Research on indole derivatives, including this compound, explores their response to environmental perturbations. This is important for understanding their behavior in different contexts, including biological systems (Martinaud & Kadiri, 1978).

Palladium-Catalyzed Reactions

The synthesis and functionalization of indoles, such as this compound, through palladium-catalyzed reactions, are significant in organic chemistry. This research contributes to the development of more efficient and sustainable chemical synthesis methods (Cacchi & Fabrizi, 2005).

Vesicle Formation Studies

Indole derivatives, including this compound, have been investigated for their ability to form stable vesicles. This research is important for understanding the role of indoles in biological membranes and may have implications in drug delivery systems (Abel et al., 2000).

Inhibitors of 5-Lipoxygenase

Certain indole derivatives are potent inhibitors of 5-lipoxygenase, an enzyme implicated in inflammatory processes. Research in this area contributes to the development of new treatments for inflammatory diseases (Hutchinson et al., 1993).

Vibrational and Electronic Profiles

The vibrational and electronic profiles of indole derivatives are studied to understand their molecular interactions and potential applications in material science and molecular electronics (Haress et al., 2016).

Infrared Probe Studies

Isonitrile-derivatized indole has been used as an infrared probe for studying hydrogen-bonding environments. This research provides insights into the molecular interactions of indoles, which can be applied in various scientific fields (You et al., 2019).

Synthesis and Characterization of Derivatives

Synthesis and characterization of 1-phenylindoles derivatives are crucial for developing new pharmaceuticals and other indole-based compounds. This research contributes to the expansion of indole chemistry and its applications in various industries (Syromolotov et al., 2019).

Antioxidant Activity Studies

Research on the antioxidant activity of 2‐(N‐acylaminoethyl)indoles, which have structures similar to melatonin, contributes to the understanding of the role of indoles in biological systems and their potential therapeutic applications (Spadoni et al., 2006).

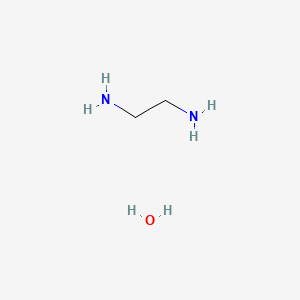

Preparation of Tagged Auxin

Aminoethyl-substituted indole-3-acetic acids are used in the preparation of tagged and carrier-linked auxin, essential for plant hormone research and development of new agricultural products (Ilić et al., 2005).

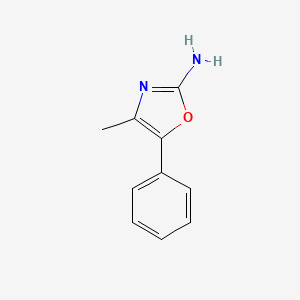

Molecular Docking and Antimicrobial Activities

Indole derivatives have been studied for their antimicrobial activities, using molecular docking studies. This research helps in the development of new antimicrobial agents and expands the understanding of indole-based pharmacology (Rajaraman et al., 2017).

Photophysics Studies

Studies on the photophysics of indoles, such as 5-Methoxyindole, provide insights into their behavior under different environmental conditions and have implications in fields like photochemistry and photobiology (Hershberger & Lumry, 1976).

Absorption Spectrum Analysis

The polarized absorption spectrum of 5-methyl indole in different polymer matrices offers important data for understanding the electronic properties of indoles, relevant in materials science and spectroscopy (Suwaiyan, 1986).

作用機序

Target of Action

Similar compounds such as menthol, which is also a monoterpene, primarily act on the cold-sensitive trpm8 receptors in the skin .

Mode of Action

Menthol, a structurally similar compound, interacts with its targets by stimulating the cold-sensitive receptors expressed on the skin, without actually causing a drop in the skin temperature . It may also yield analgesic properties via kappa-opioid receptor agonism .

Biochemical Pathways

For similar compounds like sabinene, the biosynthesis involves the formation and subsequent cyclization of the universal monoterpene precursor geranyl diphosphate to the parent olefin .

Result of Action

Menthol, a structurally similar compound, has been found to have antioxidant, anti-inflammatory, and analgesic effects .

特性

IUPAC Name |

5-propan-2-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-8(2)9-3-4-11-10(7-9)5-6-12-11/h3-8,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVLQBYXKBTHJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441661 | |

| Record name | 5-(1-Methylethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97820-51-4 | |

| Record name | 5-(1-Methylethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Propan-2-yl)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

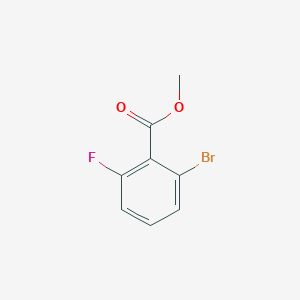

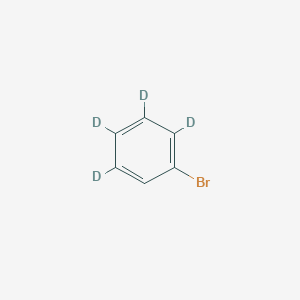

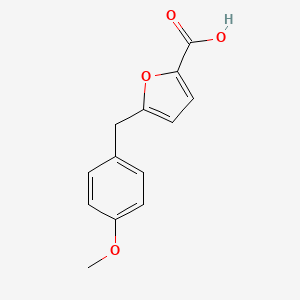

Synthesis routes and methods I

Procedure details

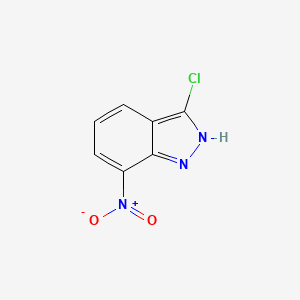

Synthesis routes and methods II

Procedure details

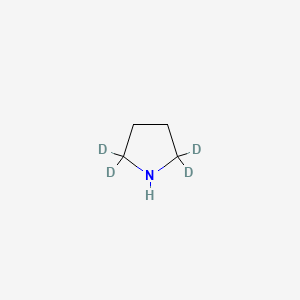

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

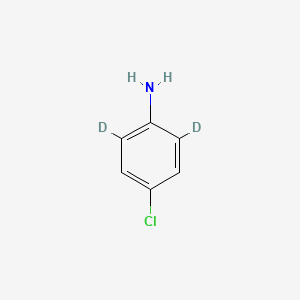

Feasible Synthetic Routes

Q1: How does the PPARα antagonist, MK886, help elucidate the role of the PPARα pathway in the antidepressant-like effects of PEA?

A1: The study demonstrated that PEA administration in rats subjected to chronic unpredictable mild stress (CUMS) resulted in several beneficial effects, including normalized behavioral parameters, reduced stress hormone levels, and improved hippocampal health. These effects were associated with increased PPARα mRNA and protein levels in the hippocampus. Importantly, co-administration of MK886, a selective PPARα antagonist, completely or partially abolished the positive effects of PEA []. This key finding strongly suggests that the PPARα pathway in the hippocampus is directly involved in mediating the antidepressant-like effects of PEA. By blocking PPARα activity with MK886, the researchers were able to establish a causal link between PPARα activation and the observed therapeutic benefits of PEA.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1365358.png)